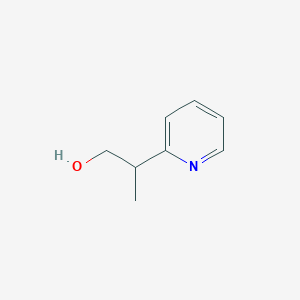
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is commonly known as FMTAM, and it belongs to the class of amide compounds.
Mecanismo De Acción
The mechanism of action of FMTAM is not fully understood. However, studies have shown that FMTAM exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMTAM has also been shown to interact with various proteins such as caspases, Bcl-2 family proteins, and COX-2.
Biochemical and Physiological Effects:
FMTAM has been shown to have various biochemical and physiological effects. In cancer cells, FMTAM induces apoptosis by activating caspases and inhibiting Bcl-2 family proteins. In inflammation, FMTAM reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurodegenerative diseases, FMTAM protects neurons from oxidative stress by activating the Nrf2 pathway and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FMTAM is its potential therapeutic applications in various fields. FMTAM has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of FMTAM is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of FMTAM is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on FMTAM. One of the future directions is to investigate the potential use of FMTAM in combination with other therapeutic agents. Another future direction is to investigate the potential use of FMTAM in drug delivery systems. Finally, further research is needed to investigate the potential toxicity of FMTAM and its long-term effects on human health.
Conclusion:
In conclusion, FMTAM is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. FMTAM exerts its therapeutic effects by modulating various signaling pathways and interacting with various proteins. FMTAM has several advantages and limitations for lab experiments, and there are several future directions for the research on FMTAM.
Métodos De Síntesis
The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure FMTAM.
Aplicaciones Científicas De Investigación
FMTAM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, FMTAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FMTAM has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, FMTAM has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16-3-2-4-19(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)17-5-7-18(22)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYVIWLLUUAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Aminospiro[3.3]heptan-2-YL)methanol hcl](/img/structure/B2951088.png)


![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)


![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
